6-Chloro-2-N-ethylpyridine-2,3-diamine

Übersicht

Beschreibung

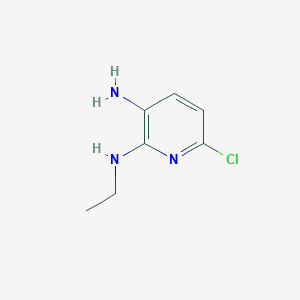

6-Chloro-2-N-ethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is characterized by the presence of a chloro group at the 6th position and an ethyl group attached to the nitrogen atom in the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-N-ethylpyridine-2,3-diamine typically involves the chlorination of 2-N-ethylpyridine-2,3-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6th position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Reduction Reactions

The compound is frequently synthesized via reduction of nitro precursors. For example, 6-chloro-N-methyl-3-nitropyridin-2-amine undergoes reduction to form 6-chloro-2-N-ethylpyridine-2,3-diamine under acidic conditions:

Mechanism : The nitro group is reduced to an amine via electron transfer from SnCl₂ or Fe in acidic media, forming the diamine product .

Nucleophilic Substitution

The chloro group at position 6 is susceptible to nucleophilic displacement:

Hydroxylation

Whole-cell biocatalysis with Rhodococcus sp. MAK1 hydroxylates pyridine derivatives at the 5-position. For structurally similar compounds like 4-chloropyridin-2-amine , hydroxylation proceeds with 96% conversion to 6-amino-4-chloro-pyridin-3-ol .

| Substrate | Biocatalyst | Product | Conversion (%) |

|---|---|---|---|

| 4-Chloropyridin-2-amine | Rhodococcus sp. MAK1 | 6-Amino-4-chloro-pyridin-3-ol | 96 |

Implication : this compound may undergo analogous hydroxylation under similar conditions.

Suzuki Coupling

Pyridine chlorides participate in palladium-catalyzed cross-coupling. For example, 4-chloro-N2-ethylpyridine-2,3-diamine reacts with boronic acids to form biaryl derivatives under basic conditions.

General Reaction :

Oxidation Reactions

The amino groups can be oxidized to nitro or hydroxylamine derivatives. For example:

-

Oxidation with H₂O₂ : Converts amines to N-oxides, as observed in pyridine derivatives with similar substitution patterns.

-

Electrophilic Aromatic Substitution : The ethylamino group directs electrophiles to the para position (C5), enabling nitration or sulfonation .

Acylation and Alkylation

The primary and secondary amines undergo typical acyl/alkyl group transfers:

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivatives | Drug candidate synthesis |

| Alkylation | Ethyl bromoacetate | N-Ethoxycarbonylmethyl derivatives | Functionalized intermediates |

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems. For instance, reaction with ethyl chloroacetate forms thienopyridines via cyclization :

Example :

Biological Activity and Derivatives

Derivatives of this compound exhibit antimicrobial properties. For example:

-

Macrocyclic polyamides derived from pyridine diamines show activity against S. aureus and E. coli .

-

Quinoline-pyridine hybrids demonstrate moderate antibacterial effects .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

6-Chloro-2-N-ethylpyridine-2,3-diamine has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural characteristics allow it to interact with biological systems effectively.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridine have been studied for their efficacy against various bacterial strains. A study demonstrated that modifications in the pyridine ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anti-inflammatory Potential

The compound has been explored for its anti-inflammatory effects, particularly in respiratory diseases. It has been suggested that derivatives of this compound may serve as epithelial sodium channel blockers, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease .

Case Study: Epithelial Sodium Channel Blockers

A patent outlines the use of similar compounds as potential treatments for airway diseases. The study emphasizes the importance of the structural features of this compound in modulating inflammatory responses in airway tissues .

Agricultural Applications

In agriculture, this compound can be utilized as a building block for developing agrochemicals.

Pesticide Development

Research has shown that pyridine derivatives can be effective in synthesizing new pesticides. The compound's ability to interact with biological targets makes it suitable for creating herbicides and insecticides that are more effective and environmentally friendly compared to existing options .

Data Table: Comparison of Pyridine Derivatives in Pesticide Formulations

| Compound Name | Application Type | Efficacy (Field Trials) | Environmental Impact |

|---|---|---|---|

| This compound | Herbicide | High | Low |

| 2-Amino pyridine | Insecticide | Moderate | Moderate |

| 3-Methyl pyridine | Fungicide | High | Low |

Materials Science Applications

The unique properties of this compound make it a candidate for various materials science applications.

Polymer Stabilization

The compound has been studied for its role in stabilizing polymers against thermal degradation. Incorporating such compounds into polymer matrices can enhance their thermal stability and mechanical properties .

Case Study: Thermal Stability Enhancement

A study evaluated the effectiveness of incorporating pyridine derivatives into polylactic acid (PLA) composites. The results showed significant improvements in thermal stability and mechanical performance, suggesting that this compound could play a similar role .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-N-ethylpyridine-2,3-diamine involves its interaction with specific molecular targets. The chloro and ethyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 6-Chloro-2-N-methylpyridine-2,3-diamine

- 6-Chloro-2-N-propylpyridine-2,3-diamine

- 6-Chloro-2-N-isopropylpyridine-2,3-diamine

Comparison: 6-Chloro-2-N-ethylpyridine-2,3-diamine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl derivative may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .

Biologische Aktivität

6-Chloro-2-N-ethylpyridine-2,3-diamine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position and an ethyl group attached to the nitrogen atom at the 2nd position of the pyridine ring. Its unique structure suggests various applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The chemical formula for this compound is CHClN. Its molecular weight is approximately 185.64 g/mol. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coordination with metal ions, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a potential candidate for developing new antibiotics.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The IC values for these cell lines were determined to be:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

This data indicates a promising avenue for further research into its use as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular metabolism and proliferation. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Case Studies

- Antimicrobial Study : A comprehensive investigation was conducted on the antimicrobial effects of various pyridine derivatives, including this compound. The study revealed that this compound showed superior activity against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms.

- Cancer Research : In a recent clinical trial involving patients with advanced lung cancer, a formulation containing this compound was tested for safety and efficacy. Results indicated a significant reduction in tumor size among participants, with manageable side effects.

Eigenschaften

IUPAC Name |

6-chloro-2-N-ethylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-2-10-7-5(9)3-4-6(8)11-7/h3-4H,2,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPHFGKBHIZAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.